![molecular formula C16H26O3S B14382320 1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene CAS No. 90184-04-6](/img/structure/B14382320.png)
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene is a chemical compound known for its unique structural properties It consists of a benzene ring substituted with a methanesulfonyl hexyl ether and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene typically involves the following steps:
Formation of the Hexyl Ether: The initial step involves the reaction of 6-bromohexanol with sodium methanesulfonate to form 6-(methanesulfonyl)hexanol.
Etherification: The 6-(methanesulfonyl)hexanol is then reacted with 2-(propan-2-yl)phenol in the presence of a base such as potassium carbonate to form the desired ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene can undergo various types of chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the methanesulfonyl group, yielding the corresponding hexyl ether.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hexyl ether derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene involves its interaction with various molecular targets. The methanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-{[6-(Methylsulfanyl)hexyl]oxy}-2-(propan-2-yl)benzene: Similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(methyl)benzene: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
1-{[6-(Methanesulfonyl)hexyl]oxy}-2-(propan-2-yl)benzene is unique due to the presence of both the methanesulfonyl group and the isopropyl group, which confer distinct chemical properties and reactivity patterns compared to its analogs.
Properties
CAS No. |
90184-04-6 |
|---|---|
Molecular Formula |
C16H26O3S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(6-methylsulfonylhexoxy)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26O3S/c1-14(2)15-10-6-7-11-16(15)19-12-8-4-5-9-13-20(3,17)18/h6-7,10-11,14H,4-5,8-9,12-13H2,1-3H3 |
InChI Key |
SBAHTRGJRIDXLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCCCCCS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


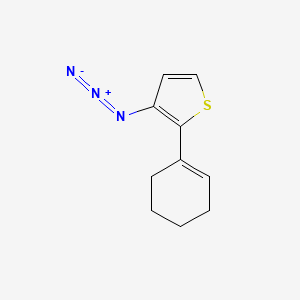
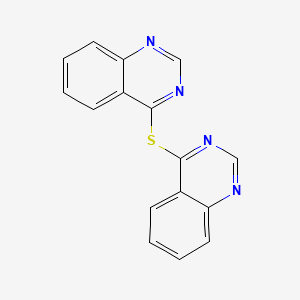
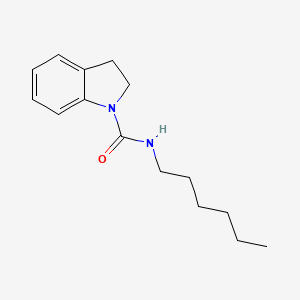
![2-[(E)-(8-Aminoquinolin-5-yl)diazenyl]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B14382259.png)
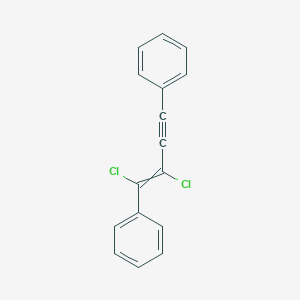
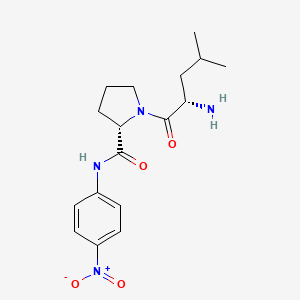
![6-[2-(5-Nitroquinolin-8-yl)hydrazinyl]pyridine-2,3-dione](/img/structure/B14382275.png)
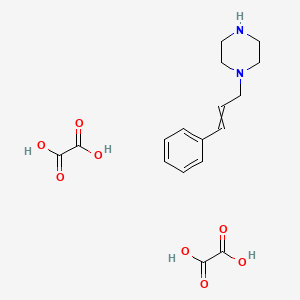
![10,10-Dibromodispiro[2.0.5~4~.1~3~]decane](/img/structure/B14382282.png)
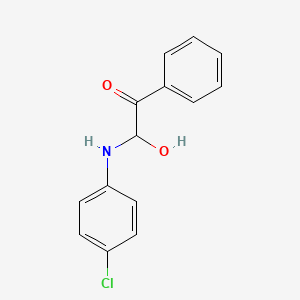
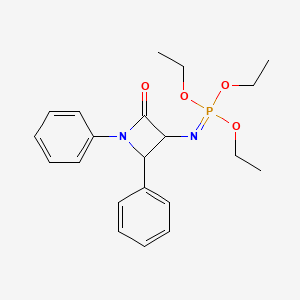
![Ethyl 5-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B14382303.png)
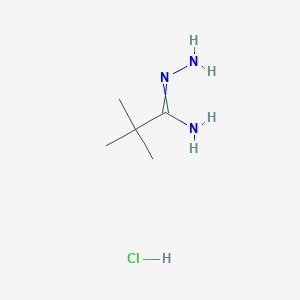
![1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one](/img/structure/B14382318.png)
